molecular formula C5H4INS B3066716 3-Iodo-6-mercaptopyridine CAS No. 872273-28-4

3-Iodo-6-mercaptopyridine

Cat. No.: B3066716
CAS No.: 872273-28-4
M. Wt: 237.06 g/mol
InChI Key: IKMOTDFDGKPQRC-UHFFFAOYSA-N
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Description

3-Iodo-6-mercaptopyridine is a chemical compound with the molecular formula C5H4INS It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position and a mercapto group (–SH) at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-mercaptopyridine typically involves the iodination of 6-mercaptopyridine. One common method includes the reaction of 6-mercaptopyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the third position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-mercaptopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Disulfides or sulfonic acids.

    Reduction Reactions: Thiol derivatives.

Scientific Research Applications

3-Iodo-6-mercaptopyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties.

    Industry: It is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-6-mercaptopyridine involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to its targets. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-Iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine

Comparison: 3-Iodo-6-mercaptopyridine is unique due to the presence of both an iodine atom and a mercapto group on the pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other iodopyridine derivatives. For example, while 2-Iodopyridine and 4-Iodopyridine primarily undergo substitution reactions, this compound can participate in both substitution and redox reactions due to the presence of the mercapto group. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-iodo-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMOTDFDGKPQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418793
Record name 3-IODO-6-MERCAPTOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872273-28-4
Record name 5-Iodo-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872273-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-IODO-6-MERCAPTOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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